ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Catalog No.
S11434608
CAS No.
M.F
C17H17N3O4S
M. Wt
359.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1...

Product Name

ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

IUPAC Name

ethyl 2-[[2-(4-methoxyindol-1-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C17H17N3O4S/c1-3-24-16(22)12-10-25-17(18-12)19-15(21)9-20-8-7-11-13(20)5-4-6-14(11)23-2/h4-8,10H,3,9H2,1-2H3,(H,18,19,21)

InChI Key

HVWVBUFVNDDBED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CN2C=CC3=C2C=CC=C3OC

Ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a synthetic organic compound characterized by a complex structure that integrates an indole moiety and a thiazole ring. Its molecular formula is C18H19N3O4SC_{18}H_{19}N_{3}O_{4}S, with a molecular weight of approximately 373.4 g/mol. This compound is notable for its potential biological activities, which have garnered interest within the fields of medicinal chemistry and pharmacology .

The chemical reactivity of ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate can be attributed to the presence of the thiazole and indole rings, which are known for their diverse reactivity profiles. Key reactions may include:

  • Acylation Reactions: The acetyl group can participate in acylation, making the compound reactive towards nucleophiles.
  • Nucleophilic Substitution: The thiazole ring can undergo nucleophilic substitution reactions, which may affect its biological activity.
  • Hydrolysis: Under acidic or basic conditions, the ester functional group may hydrolyze to yield the corresponding acid and alcohol.

These reactions are influenced by factors such as temperature, solvent choice, and pH levels .

Research indicates that ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate exhibits promising biological activities. It has been investigated for potential:

  • Anticancer Properties: Its structural features suggest interactions with biological receptors that could inhibit tumor growth.
  • Antimicrobial Activity: The compound has shown efficacy against various microbial strains.
  • Anti-inflammatory Effects: Preliminary studies indicate possible modulation of inflammatory pathways.

The indole moiety is particularly noteworthy for its ability to interact with biological receptors, influencing multiple signaling pathways relevant to disease processes .

The synthesis of ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step synthetic routes. A general approach may include:

  • Formation of the Indole Derivative: Starting from commercially available indole derivatives, functionalization is performed to introduce the methoxy and acetyl groups.
  • Synthesis of Thiazole Ring: The thiazole ring can be synthesized via condensation reactions involving appropriate precursors.
  • Esterification: The final step involves esterification with ethyl alcohol to obtain the desired compound.

Optimization for yield and purity is crucial during laboratory synthesis .

Ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate has several applications across different fields:

  • Medicinal Chemistry: As a potential lead compound in drug development targeting cancer and infectious diseases.
  • Biological Research: Used in studies investigating receptor interactions and signaling pathways.
  • Pharmaceutical Formulations: Potential incorporation into formulations aimed at treating various ailments due to its biological activity.

These applications highlight the compound's versatility in scientific research and industry .

Studies on the interactions of ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate with biological targets have shown selective binding to specific receptors. This binding may modulate signaling pathways relevant to disease processes, making it a focus for further pharmacological studies. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological Activity
Methyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylateIndole and thiazole ringsAnticancer properties
Ethyl indol-2-carboxylateIndole ringAntimicrobial activity
5-(Propan-2-yl)-thiazole derivativesThiazole ringAntiviral effects

Ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate stands out due to its specific combination of functional groups that enhance its interaction with biological targets. This unique structure may confer distinct pharmacological properties not observed in other similar compounds, making it a valuable candidate for further research in drug development .

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

359.09397721 g/mol

Monoisotopic Mass

359.09397721 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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